molecular formula C21H25ClN6O4 B2514438 ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE CAS No. 847409-42-1

ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE

Cat. No.: B2514438
CAS No.: 847409-42-1
M. Wt: 460.92
InChI Key: RVOXBPUAROLNIM-UHFFFAOYSA-N
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Description

ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE is a complex organic compound that features a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and chlorophenyl groups. The final step involves esterification to form the ethyl acetate derivative. Common reagents used in these reactions include various chlorinating agents, piperazine, and ethyl acetate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.

Scientific Research Applications

ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.

    Hydroxyzine: An antihistamine that is metabolized into cetirizine, sharing structural similarities.

Uniqueness

ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE is unique due to its specific combination of functional groups and its purine core structure. This uniqueness allows it to interact with a distinct set of molecular targets, potentially offering advantages over similar compounds in terms of specificity and efficacy.

Properties

IUPAC Name

ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O4/c1-3-32-17(29)13-28-16(23-19-18(28)20(30)24-21(31)25(19)2)12-26-7-9-27(10-8-26)15-6-4-5-14(22)11-15/h4-6,11H,3,7-10,12-13H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOXBPUAROLNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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